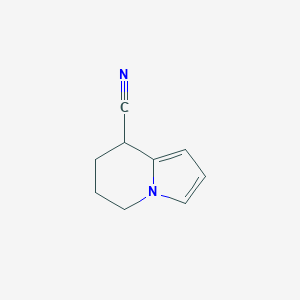
5,6,7,8-Tetrahydroindolizine-8-carbonitrile
Cat. No. B8565721
M. Wt: 146.19 g/mol
InChI Key: JYFXBCXXOGXFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04410534
Procedure details


1-(3-Iodopropyl)pyrrol-2-acetonitrile (31 g., 0.128 moles) is dissolved in dry dimethylformanide (35 ml.) is added with stirring to a cooled (-5°) suspension of sodium hydride (50%, 7.5 g., 0.156 moles) in dry dimethylformamide (100 ml.), maintained in an atmosphere of dry nitrogen, at a rate such that the reaction temperature is maintained between -5° to +5°. When the addition is completed, stirring at this temperature is continued for 1 hour at which time the starting material is shown to be absent by t.l.c. (silica gel, hexane-ethyl acetate, 1:1). A cold, dilute solution of sodium chloride (150 ml.) is added to the reaction during 15 minutes and the product is extracted into benzene. The extract is washed with dilute sodium chloride solution (3 times), with water (once) and then it is dried over sodium sulfate. The solvent is removed in vacuo leaving an oil (21.1 g.) which is chromatographed on silica gel. The crystalline product (13.6 g., 72%) is eluted with hexane-ethyl acetate (97.5:25 and 95:5). Crystallization from hexane-acetone yields 8-cyano-5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine (XIX, n is 1), m.p. 47°-49°.
Name
1-(3-Iodopropyl)pyrrol-2-acetonitrile
Quantity
31 g
Type
reactant
Reaction Step One



Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:11]#[N:12].[H-].[Na+].CCCCCC.C(OCC)(=O)C.[Cl-].[Na+]>CN(C)C=O>[C:11]([CH:10]1[CH2:2][CH2:3][CH2:4][N:5]2[CH:9]=[CH:8][CH:7]=[C:6]12)#[N:12] |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
1-(3-Iodopropyl)pyrrol-2-acetonitrile
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCCN1C(=CC=C1)CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
hexane ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained in an atmosphere of dry nitrogen, at a rate such that the reaction temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained between -5° to +5°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at this temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted into benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract is washed with dilute sodium chloride solution (3 times), with water (once) and then it
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an oil (21.1 g.) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystalline product (13.6 g., 72%) is eluted with hexane-ethyl acetate (97.5:25 and 95:5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from hexane-acetone
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1C=2N(CCC1)C=CC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
